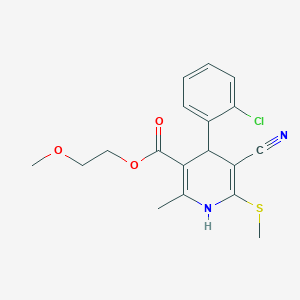

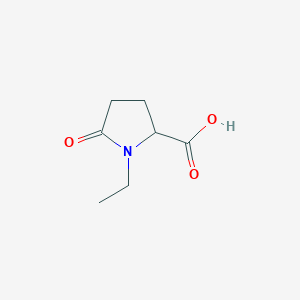

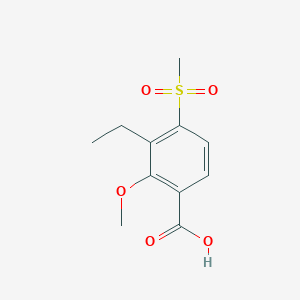

![molecular formula C14H16N2O5 B2546222 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid CAS No. 1026763-67-6](/img/structure/B2546222.png)

2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid is a racemic amino acid derivative that incorporates a furan nucleus. This structure is of interest due to the presence of the furan ring, which is a heteroaryl group known for its potential pharmacological activities.

Synthesis Analysis

The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally similar to the compound , has been reported with yields ranging from 48-94%. The process involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid, with a catalytic amount of iron dust at 60 degrees Celsius for 2 hours. This method is advantageous as it prevents the hydrogenolysis of bromine on the thiophene nucleus, which could be a concern for compounds containing a thiophene ring similar to the furan ring in our compound of interest .

Molecular Structure Analysis

Although the specific molecular structure analysis of 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid is not provided, the general structure can be inferred from the synthesis methods of similar compounds. The furan ring provides aromaticity to the molecule, which could affect its electronic distribution and reactivity .

Chemical Reactions Analysis

The chemical reactivity of compounds containing a furan nucleus can be complex. For instance, (5-Bromo-2-furyl)methylidenemalonodinitrile, a compound with a furan ring, reacts with substituted aromatic amines to form (5-N-arylamino-2-furyl)methylidenemalonodinitriles. However, it does not react with N-alkyl-N-phenylamines . This suggests that the presence of the furan ring can influence the reactivity of the compound with different types of amines, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid are not directly reported in the provided papers. However, based on the properties of similar compounds, one can expect that the presence of the furan ring and the amino acid backbone would confer certain solubility characteristics in polar solvents, and the molecule would exhibit typical acid-base properties due to the presence of the amino and carboxylic acid functional groups .

Scientific Research Applications

Luminescent Complexes

A study by Kanwal et al. (2020) explored the synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid and its reaction with various metal chlorides to create luminescent complexes. These complexes showed potential for antibacterial and antifungal applications, although most exhibited non-significant activities. The luminescent properties, particularly of the Bi-L3 complex, were noted as appreciably luminescent (Kanwal et al., 2020).

Carbamate Formation Studies

Ciftja, Hartono, and Svendsen (2014) conducted a study on carbamate formation in a system containing 2-amino-2-methyl-1-propanol (AMP), a compound structurally related to 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid. They used NMR spectroscopy to analyze the species present in the system at different CO2 loadings and temperatures, providing insights into the chemical behavior of similar compounds (Ciftja et al., 2014).

Antimicrobial Activity

Balaz et al. (2008) investigated derivatives of 2-cyano-3-(2′-furyl)propenic acid, closely related to the chemical , for their antimicrobial properties. These derivatives inhibited the growth of various microorganisms at concentrations above 40 µmol/L, demonstrating potential in antimicrobial applications (Balaz et al., 2008).

Heterocycle Reactivity

Lee and Jeoung (1998) researched the reactivity of 2-[2'- and 3'-furyl and thienyl]-1,3-dimethylbenzimidazoline derivatives, which are structurally similar to 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid. Their findings contribute to the understanding of the reactivity of such compounds in oxidation reactions, which could have implications in chemical synthesis and material science (Lee & Jeoung, 1998).

Molecular Interactions in Different Environments

El-Sayed et al. (2003) synthesized aromatic amino ketones containing furan and thiophene rings for the study of molecular interactions in solid-state and liquid environments. Their research provides insights into how similar compounds, like 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid, interact in various environments, which is valuable for materials science and pharmaceutical research (El-Sayed et al., 2003).

Enantiomer Resolution in Antiviral Agents

Levin et al. (1996) worked on the resolution of enantiomers of uridine analogs, which included furyl and thienyl substituents. This study is relevant for understanding the separation processes of compounds similar to 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid, particularly in the context of developing potential antiviral agents (Levin et al., 1996).

Polymorphism and Hydrogen Bonding

Podjed and Modec (2022) studied three amino alcohols reacting with quinoline-2-carboxylic acid, leading to salts with varied hydrogen bonding and polymorphism. This research contributes to the understanding of the structural and bonding characteristics of compounds related to 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid, especially in the context of salt formation and polymorphism (Podjed & Modec, 2022).

properties

IUPAC Name |

2,4-bis(furan-2-ylmethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c17-13(16-9-11-4-2-6-21-11)7-12(14(18)19)15-8-10-3-1-5-20-10/h1-6,12,15H,7-9H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTWGBVKUPHOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NCC2=CC=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

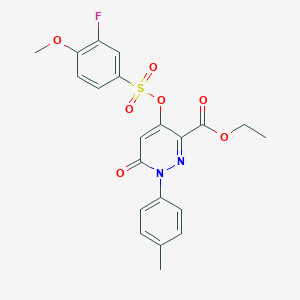

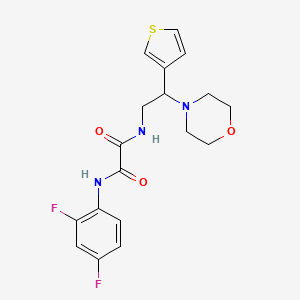

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)

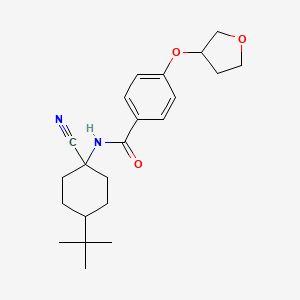

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)

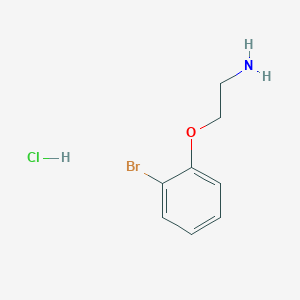

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)

![N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2546153.png)